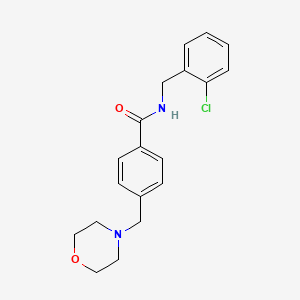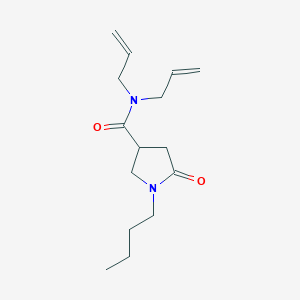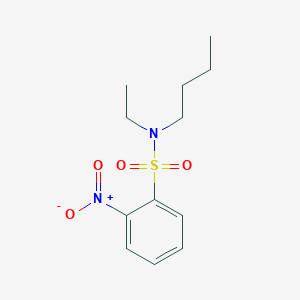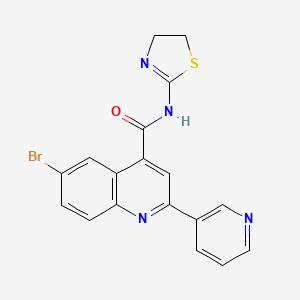
N-(2-chlorobenzyl)-4-(4-morpholinylmethyl)benzamide
Overview
Description
N-(2-chlorobenzyl)-4-(4-morpholinylmethyl)benzamide is a useful research compound. Its molecular formula is C19H21ClN2O2 and its molecular weight is 344.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 344.1291556 g/mol and the complexity rating of the compound is 393. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Structural Analysis
N-(2-chlorobenzyl)-4-(4-morpholinylmethyl)benzamide and related compounds are synthesized and characterized for various applications in scientific research, particularly focusing on their structural properties and potential biological activities. For instance, the synthesis of N-Benzoyl-N'-dialkylthiourea derivatives and their Co(III) complexes has been explored, demonstrating the compound's utility in studying antifungal activities against significant plant pathogens (Zhou et al., 2005). Similarly, the structural and molecular analysis of various aromatic sulfonamides, including those with morpholinyl groups, provides insights into their potential therapeutic applications, showcasing the compound's relevance in designing inhibitors for specific enzymes (Remko et al., 2010).
Pharmacological Studies
While focusing on the non-drug-related applications of this compound, it is important to acknowledge its utility in pharmacological research. For example, studies have synthesized and evaluated the gastroprokinetic activity of related benzamide derivatives, providing insights into their potential medical applications without delving into specific drug usage or dosage (Kato et al., 1995). Such research highlights the compound's role in developing new therapeutic agents by understanding their mechanism of action and efficacy in pre-clinical models.
Material Science and Chemistry
The synthesis and characterization of compounds related to this compound also contribute to material science and chemistry fields. The development of novel benzamides as selective and potent agents for various applications, including their structure-activity relationships, underscores the compound's versatility in scientific research beyond its pharmacological aspects (Kato et al., 1992).
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-4-(morpholin-4-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c20-18-4-2-1-3-17(18)13-21-19(23)16-7-5-15(6-8-16)14-22-9-11-24-12-10-22/h1-8H,9-14H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLAYUBIITMJKIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)NCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-methyl-2-(thiophene-2-amido)-5-{[2-(trifluoromethyl)phenyl]carbamoyl}thiophene-3-carboxylate](/img/structure/B4547769.png)
![N-benzyl-2-[[4-methyl-5-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B4547781.png)

![(2Z)-2-[(3,4-dichlorophenyl)methylidene]-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B4547799.png)
![N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-3-nitrobenzenesulfonamide](/img/structure/B4547813.png)

![N-(2,4-difluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4547817.png)
![N-(3-chloro-4-methylphenyl)-N'-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea](/img/structure/B4547823.png)
![ethyl 1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B4547830.png)

![1-[(2,3-dichlorophenoxy)acetyl]piperidine](/img/structure/B4547854.png)

![N-isobutyl-N'-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B4547867.png)
![1-{[5-(3,4-dimethoxyphenyl)-3-isoxazolyl]carbonyl}azepane](/img/structure/B4547872.png)
